molecular formula C16H13N3O2 B2914826 4-(2H-1,3-benzodioxol-5-yl)-3-phenyl-1H-pyrazol-5-amine CAS No. 1187334-25-3

4-(2H-1,3-benzodioxol-5-yl)-3-phenyl-1H-pyrazol-5-amine

Cat. No.: B2914826
CAS No.: 1187334-25-3
M. Wt: 279.299
InChI Key: KHSPKWGZSJSPNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2H-1,3-benzodioxol-5-yl)-3-phenyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of phenylpyrazoles. This compound features a pyrazole ring substituted with a phenyl group and a benzodioxole moiety. It is of interest in medicinal chemistry due to its potential biological activities, including anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2H-1,3-benzodioxol-5-yl)-3-phenyl-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.

    Introduction of the benzodioxole moiety: This step involves the coupling of the pyrazole intermediate with a benzodioxole derivative, often using palladium-catalyzed cross-coupling reactions.

    Final amination:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of robust catalysts to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions

4-(2H-1,3-benzodioxol-5-yl)-3-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, amine derivatives, and oxidized compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(2H-1,3-benzodioxol-5-yl)-3-phenyl-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2H-1,3-benzodioxol-5-yl)-3-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 4-(2H-1,3-benzodioxol-5-yl)benzoic acid
  • 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
  • 2-(6-benzoyl-2H-1,3-benzodioxol-5-yl)acetic acid

Uniqueness

4-(2H-1,3-benzodioxol-5-yl)-3-phenyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a benzodioxole moiety with a phenylpyrazole structure makes it a versatile compound for various applications in medicinal chemistry and drug development .

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-5-phenyl-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c17-16-14(11-6-7-12-13(8-11)21-9-20-12)15(18-19-16)10-4-2-1-3-5-10/h1-8H,9H2,(H3,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHSPKWGZSJSPNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(NN=C3N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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